Benzyl 3-hydroxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This compound is characterized by its indole core structure, which is a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydroxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this specific compound, the reaction of benzyl phenylhydrazine with an appropriate carbonyl compound, such as an ester or ketone, in the presence of an acid catalyst like methanesulfonic acid, can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: The carbonyl group in the ester moiety can be reduced to an alcohol, yielding benzyl 3-hydroxy-1H-indole-2-carbinol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products:
Oxidation: Benzyl 3-oxo-1H-indole-2-carboxylate.
Reduction: Benzyl 3-hydroxy-1H-indole-2-carbinol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
Benzyl 3-hydroxy-1H-indole-2-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl 3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
Uniqueness: Benzyl 3-hydroxy-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C16H13NO3 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
benzyl 3-hydroxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C16H13NO3/c18-15-12-8-4-5-9-13(12)17-14(15)16(19)20-10-11-6-2-1-3-7-11/h1-9,17-18H,10H2 |
InChI Key |
KTPCXLQDYHMQMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C3=CC=CC=C3N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.